molecular formula C16H20N4O B11830061 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

Cat. No.: B11830061
M. Wt: 284.36 g/mol
InChI Key: SAHNHYZJDCAXQY-UHFFFAOYSA-N
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Description

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its antiproliferative activity, particularly against cancer cells, making it a promising candidate for the development of new anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound .

Scientific Research Applications

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide involves the inhibition of AURKB transcription, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This is primarily mediated through the p53 signaling pathway, which is crucial for regulating cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-aminopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide stands out due to its dual functional groups, which contribute to its potent antiproliferative activity and ability to induce apoptosis in cancer cells. This makes it a unique and promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C16H20N4O/c1-20(2)9-8-18-16(21)13-5-3-4-12(10-13)14-6-7-15(17)19-11-14/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19)(H,18,21)

InChI Key

SAHNHYZJDCAXQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N

Origin of Product

United States

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